3-(Difluoromethyl)-5-propan-2-yloxybenzoic acid
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Overview
Description
“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to several fungicides . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of this compound involves unique routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . It’s also synthesized by reacting sodium hydroxide solution with triethyl orthoformate in the presence of hexamethylenetetramine .Molecular Structure Analysis
The molecular formula of this compound is C6H6F2N2O2 . It carries a difluoromethyl and methyl-bearing pyrazole ring in the acid component .Chemical Reactions Analysis
This compound is part of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). These inhibitors are currently the fastest-growing broad-spectrum mode of action class on the fungicide market .Physical and Chemical Properties Analysis
The molecular weight of this compound is 176.12 g/mol . More detailed physical and chemical properties could not be found in the available resources.Mechanism of Action
Safety and Hazards
While specific safety data for “3-(Difluoromethyl)-5-propan-2-yloxybenzoic acid” was not found, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Future Directions
The development of novel difluoromethylated heterocyclic acid moieties, such as “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid”, has shown promise in the field of fungicide research . The compound’s unique structure and mechanism of action make it a potential candidate for future developments in the industry .
Properties
IUPAC Name |
3-(difluoromethyl)-5-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-6(2)16-9-4-7(10(12)13)3-8(5-9)11(14)15/h3-6,10H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXUMXYTHQHLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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